molecular formula C12H13BrO2 B1290925 4-(3-Acetoxyphenyl)-2-bromo-1-butene CAS No. 890097-82-2

4-(3-Acetoxyphenyl)-2-bromo-1-butene

Cat. No.: B1290925
CAS No.: 890097-82-2
M. Wt: 269.13 g/mol
InChI Key: RDANOAVMEDZEBD-UHFFFAOYSA-N
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Description

4-(3-Acetoxyphenyl)-2-bromo-1-butene is an organic compound that features a bromine atom and an acetoxy group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxyphenyl)-2-bromo-1-butene typically involves the bromination of 4-(3-Acetoxyphenyl)-1-butene. The reaction is carried out using bromine in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetoxyphenyl)-2-bromo-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions, often in solvents like tetrahydrofuran or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetoxy group.

Major Products Formed

    Substitution Reactions: Products include 4-(3-Hydroxyphenyl)-1-butene, 4-(3-Alkoxyphenyl)-1-butene, or 4-(3-Aminophenyl)-1-butene.

    Elimination Reactions: The major product is 4-(3-Acetoxyphenyl)-1,3-butadiene.

    Oxidation Reactions: Products include 4-(3-Carboxyphenyl)-2-bromo-1-butene or other oxidized derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-2-bromo-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a molecule of hydrogen bromide to form a double bond. In oxidation reactions, the acetoxy group is converted to a carboxylic acid or other oxidized form.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyphenyl)-2-bromo-1-butene
  • 4-(3-Methoxyphenyl)-2-bromo-1-butene
  • 4-(3-Aminophenyl)-2-bromo-1-butene

Uniqueness

4-(3-Acetoxyphenyl)-2-bromo-1-butene is unique due to the presence of both a bromine atom and an acetoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

IUPAC Name

[3-(3-bromobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANOAVMEDZEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641198
Record name 3-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-82-2
Record name 3-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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